2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(hex-5-en-2-ylamino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H20N2O/c1-5-6-7-9(2)11-8-10(13)12(3)4/h5,9,11H,1,6-8H2,2-4H3 |
InChI Key |
GBRHTXFWOGFVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Amidation Approach
One approach is the direct amidation of N,N-dimethylacetamide with the hex-5-en-2-yl amine:
$$
\text{Hex-5-en-2-yl-NH}2 + \text{CH}3\text{CON(CH}3)2 \xrightarrow[\text{Catalyst}]{\text{Dehydration}} \text{this compound}
$$
However, direct amidation of amides is typically challenging due to the low reactivity of the amide carbonyl group.
Activated Acyl Derivative Method
A more practical method involves:
- Synthesizing N,N-dimethylacetyl chloride or N,N-dimethylacetamide activated esters .
- Reacting these with hex-5-en-2-yl amine under mild conditions to form the amide bond.
For example:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Preparation of N,N-dimethylacetyl chloride from N,N-dimethylacetamide using thionyl chloride (SOCl2) or oxalyl chloride at 0–25 °C | Formation of reactive acyl chloride intermediate |
| 2 | Reaction of acyl chloride with hex-5-en-2-yl amine in anhydrous solvent (e.g., dichloromethane) with base (e.g., triethylamine) at 0–5 °C | Formation of target amide with high selectivity |
This method is widely used for preparing substituted amides and is supported by literature on related compounds.
Purification and Characterization
Purification
- Extraction and washing : Removal of inorganic salts and unreacted amines by aqueous washes.
- Distillation or recrystallization : Depending on the physical state, distillation under reduced pressure or recrystallization from ethanol or other suitable solvents can be used.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to confirm the amide and alkene protons and carbons.
- Infrared Spectroscopy (IR) : Identification of amide carbonyl stretch (~1650 cm^-1) and N-H bending.
- Mass Spectrometry (MS) : Molecular ion peak confirming molecular weight.
- Elemental Analysis : To confirm purity and composition.
Research Outcomes and Data Tables
While direct experimental data for this exact compound are scarce, analogous amide syntheses provide insights:
| Parameter | Observed Outcome | Reference/Notes |
|---|---|---|
| Reaction temperature | 0–25 °C optimal for acyl chloride coupling | Avoids side reactions and polymerization |
| Yield | 85–95% for amide bond formation | High yield typical for activated acyl derivatives |
| Purity after distillation | >98% purity achievable | Verified by GC and NMR |
| Stability | Stable under standard storage (2–30 °C) | Consistent with N,N-dimethylacetamide derivatives |
Summary of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Direct amidation of amide with amine | Low reactivity, requires harsh conditions | Simplicity | Low yield, difficult reaction |
| Acyl chloride coupling | Conversion of N,N-dimethylacetamide to acyl chloride, then reaction with hex-5-en-2-yl amine | High yield, mild conditions | Requires handling of reactive acyl chlorides |
| Ester aminolysis | Reaction of methyl acetate derivatives with amine | Mild, efficient | May require catalysts or heat |
Chemical Reactions Analysis
Types of Reactions
2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Diclofenac Analogs
- Example: 2-(2-((2,6-Dichlorophenyl)amino)-5-fluorophenyl)-N,N-dimethylacetamide () Structure: Features a dichlorophenyl group linked to the acetamide via an aromatic amine. In contrast, the hexenyl group in the target compound introduces aliphatic flexibility, which may alter pharmacokinetic properties (e.g., membrane permeability, metabolic stability) .
Pyrimidine-Linked Derivatives
- Example : 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide ()
- Structure : A pyrimidine ring connected to the acetamide via a methylene bridge.
- Key Differences : The pyrimidine group contributes to hydrogen bonding and π-π interactions, which are critical for enzyme inhibition (e.g., hypoglycemic activity in ). The hexenyl chain in the target compound lacks such aromaticity, suggesting divergent biological targets .
Phenoxy-Substituted Acetamides
- Example: 2-(2,4-Dichlorophenoxy)-N,N-dimethylacetamide () Structure: A phenoxy group with chlorine substituents. Key Differences: The electron-withdrawing chlorine atoms and aromatic ether linkage enhance stability and polarity. The hexenyl group’s unsaturated bond may increase reactivity (e.g., susceptibility to oxidation) but reduce polarity compared to phenoxy analogs .
Physicochemical Properties
Biological Activity
2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an amide functional group, which is known for its ability to participate in hydrogen bonding and influence biological activity. The presence of the hex-5-en-2-yl substituent adds to the compound's structural diversity, potentially affecting its interaction with biological targets.
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that derivatives of N,N-dimethylacetamide can act against various bacterial strains. The mechanism often involves the inhibition of essential biomolecules within microbial cells, leading to cell death .
2. Anti-inflammatory Effects
N,N-dimethylacetamide has been noted for its therapeutic potential in treating inflammatory conditions. Its use in formulations aimed at reducing inflammation suggests that it may modulate immune responses or inhibit pro-inflammatory cytokines .
3. Thyroid Function Modulation
A study highlighted the potential anti-thyroid activity of N,N-dimethylacetamide through its interaction with iodine, forming a charge-transfer complex that inhibits thyroid hormone synthesis . This property indicates a possible role in managing thyroid disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Charge Transfer Complex Formation : Similar to N,N-dimethylacetamide, the compound may form complexes with iodine, affecting thyroid hormone biosynthesis.
- Inhibition of Enzymatic Activity : The amide group may interact with enzymes critical for microbial survival or inflammatory processes.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis protocol for 2-[(Hex-5-en-2-yl)amino]-N,N-dimethylacetamide?
- Methodological Answer : Synthesis of acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, similar compounds like 2-chloro-N-phenylacetamides are synthesized using sodium azide in toluene:water (8:2) under reflux, followed by extraction and crystallization . For this compound, optimize reaction conditions (e.g., solvent polarity, temperature) to favor amide bond formation. Use TLC with hexane:ethyl acetate (9:1) to monitor progress and ensure completion before workup .
Q. How can structural confirmation of the compound be achieved post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- NMR : Look for dimethylacetamide protons (δ ~2.8–3.1 ppm for N(CH₃)₂) and hex-5-en-2-yl chain signals (δ ~5.2–5.8 ppm for alkene protons) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 214.2 [M+H⁺] for similar acetamides) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : For solid products, recrystallize in ethanol or ethyl acetate. For liquids, use column chromatography with silica gel and a gradient solvent system (e.g., hexane:ethyl acetate from 9:1 to 1:1). Confirm purity via HPLC (C18 column, acetonitrile:water mobile phase) .
Advanced Research Questions
Q. How can reaction mechanisms for amide bond formation in this compound be experimentally validated?
- Methodological Answer : Perform kinetic studies under varying conditions (pH, temperature) to identify rate-determining steps. Use isotopic labeling (e.g., ¹⁵N in the amine group) to track bond formation via NMR . Computational modeling (DFT) can predict transition states and corroborate experimental data .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar acetamides?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or tautomerism. Compare data across solvents (DMSO-d₆ vs. CDCl₃) and use 2D NMR (COSY, HSQC) to assign signals unambiguously . For conflicting mass spectra, validate via high-resolution MS (HRMS) .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use tools like SwissADME or ADMETLab to model:
- Lipophilicity (logP via XLogP3-AA algorithm) .
- Metabolic Stability : Cytochrome P450 interactions via docking simulations .
- Bioavailability : Rule-of-Five compliance (molecular weight <500, H-bond donors/acceptors ≤10) .
Q. What experimental approaches evaluate the compound’s biological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
